Cas no 1932049-12-1 ((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)

(2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 4-Piperidinecarboxylic acid, 1,2-dimethyl-, hydrazide, (2S,4S)-
- (2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide
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- インチ: 1S/C8H17N3O/c1-6-5-7(8(12)10-9)3-4-11(6)2/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7-/m0/s1
- InChIKey: KWIWWVRYNMWUOK-BQBZGAKWSA-N
- ほほえんだ: N1(C)CC[C@H](C(NN)=O)C[C@@H]1C
(2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-259298-1.0g |
(2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide |
1932049-12-1 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-259298-1g |
(2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide |
1932049-12-1 | 1g |
$0.0 | 2023-09-14 |
(2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide 関連文献
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10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
(2S,4S)-1,2-dimethylpiperidine-4-carbohydrazideに関する追加情報
Recent Advances in the Study of (2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide (CAS: 1932049-12-1) and Its Applications in Chemical Biology and Medicine
The compound (2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide (CAS: 1932049-12-1) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This chiral piperidine derivative has attracted significant attention due to its unique structural features and potential pharmacological applications. Recent studies have focused on exploring its synthetic routes, physicochemical properties, and biological activities, particularly in the context of drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient asymmetric synthesis of this compound using a novel catalytic system. The researchers developed a stereoselective approach that achieved excellent enantiomeric excess (>99%) and good overall yield (72%), addressing previous challenges in obtaining the pure (2S,4S) configuration. This synthetic breakthrough has enabled more extensive biological evaluation of the compound and its derivatives.
In terms of biological activity, recent findings suggest that (2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide exhibits interesting interactions with various enzyme systems. A 2024 paper in ACS Chemical Biology demonstrated its potential as a selective inhibitor of lysine-specific demethylase 1 (LSD1), showing IC50 values in the low micromolar range. The study proposed that the carbohydrazide moiety plays a crucial role in chelating the enzyme's active site iron, while the dimethylpiperidine ring contributes to binding affinity and selectivity.
Pharmacological research has expanded to investigate the compound's potential therapeutic applications. Preliminary in vivo studies in animal models of neurological disorders have shown promising results, particularly in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier, attributed to its optimal lipophilicity (logP = 1.8) and molecular weight (MW = 185.24), makes it particularly interesting for CNS-targeted drug development.
Structural modifications of (2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide have led to the development of several derivative libraries. Recent high-throughput screening efforts have identified analogs with improved potency and pharmacokinetic profiles. Notably, some derivatives have shown enhanced metabolic stability compared to the parent compound, addressing initial concerns about rapid hepatic clearance observed in early studies.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Recent X-ray crystallography studies have revealed detailed interactions between the compound and its protein targets, providing valuable insights for structure-based drug design. Molecular dynamics simulations have further characterized the stability of these interactions under physiological conditions.
From a safety perspective, recent toxicological evaluations have established preliminary safety profiles for this compound class. While showing good tolerability in acute toxicity studies, chronic exposure studies are currently underway to assess potential long-term effects. These investigations are crucial for advancing the compound through the drug development pipeline.
Future research directions include exploring the compound's potential in combination therapies and investigating its activity against emerging drug targets. The unique structural features of (2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide continue to inspire novel synthetic strategies and biological applications in chemical biology and medicinal chemistry.
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